1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, respectively, and a thiourea functional group.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the chlorine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity. The aromatic rings with chlorine and fluorine substituents can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-phenylthiourea: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
1-(4-Fluorophenyl)-3-phenylthiourea: Lacks the chlorine substituents, which can influence its interaction with molecular targets.
1-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)thiourea: Contains chlorine substituents on both aromatic rings, which can alter its properties compared to the fluorine-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-1-6-12(11(15)7-8)18-13(19)17-10-4-2-9(16)3-5-10/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZYSBDXWJYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=C(C=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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